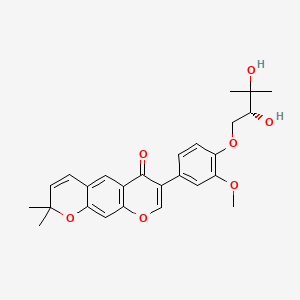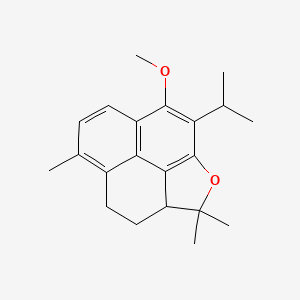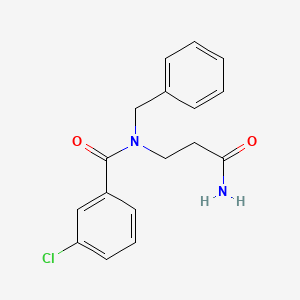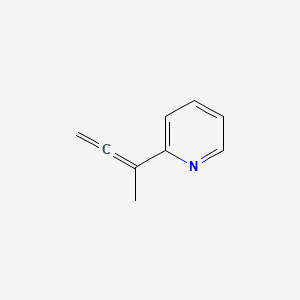
Pierreione B
描述
Synthesis Analysis
Pierreione B's synthesis involves intricate chemical reactions and methodologies. Notable synthetic approaches include the development of general and convenient methods for synthesizing benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally characterized by single-crystal X-ray analysis, demonstrating completely planar molecular structures (Takimiya et al., 2005). Moreover, the synthesis of rubioncolin B, which features an unprecedented intramolecular Diels-Alder reaction involving an ortho-quinone methide and a naphthofuran moiety, highlights innovative approaches to complex molecular synthesis (Lumb et al., 2008).
科学研究应用
癌症治疗
皮雷酮 B: 已被确定为mTOR 信号通路的抑制剂,该通路在细胞生长和增殖中起着至关重要的作用 {svg_1}。 其抑制该通路的特性表明其在抗癌治疗中具有强大的潜力,特别是在靶向实体瘤方面 {svg_2}。该化合物对实体瘤表现出选择性,且细胞毒性最小,表明其具有良好的治疗指数。
药代动力学
皮雷酮 B 的化学性质使其药代动力学应用的研究成为可能。通过了解其吸收、分布、代谢和排泄 (ADME) 概况,研究人员可以优化给药方案。 根据体表面积 (BSA) 在不同模型动物之间转换剂量是临床前研究的一个关键方面,确保皮雷酮 B 可以有效地从动物模型转化为人类治疗 {svg_3}.
药物制剂
皮雷酮 B 的稳定性和溶解度对药物制剂至关重要。 其粉末形式可以在 -20°C 下储存三年,在溶剂中在 -80°C 下储存六个月,这对长期药物开发具有重大意义 {svg_4}。这种稳定性对于创建各种制剂至关重要,包括片剂、胶囊和注射剂。
安全和危害
Pierreione B should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
未来方向
While Pierreione B has demonstrated solid tumor selectivity with minimal cytotoxicity , more research is needed to fully understand its potential applications, particularly in the field of cancer treatment. Further studies could also explore its synthesis, chemical reactions, and mechanism of action in more detail.
作用机制
Target of Action
Pierreione B is a pyranoisoflavone that can be isolated from the leaves and twigs of Antheroporum pierrei . The primary target of this compound is the mammalian target of rapamycin (mTOR) signaling pathway . mTOR is a highly conserved serine-threonine kinase that plays a critical role in regulating cell growth, proliferation, and survival .
Mode of Action
This compound interacts with its target, the mTOR signaling pathway, by inhibiting it . This inhibition leads to a decrease in the phosphorylation levels of the mTOR complexes downstream targets, p70 ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E binding protein 1 (4E-BP1) . This interaction results in significant nuclear translocation of eIF4E in a panel of cancer cells .
Biochemical Pathways
The inhibition of the mTOR signaling pathway by this compound affects several biochemical pathways. mTOR integrates diverse signals to regulate cell growth, proliferation, survival, protein translation, and autophagy . Therefore, the inhibition of mTOR by this compound could potentially affect all these processes, leading to downstream effects such as reduced cell growth and proliferation, and increased cell death .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial for its efficacy and safety . Therefore, further studies are needed to outline the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily its cytotoxicity and selective toxicity to solid tumor cell lines . This compound demonstrates solid tumor selectivity with minimal cytotoxicity . This means that this compound is able to selectively kill cancer cells while causing minimal harm to normal cells .
生化分析
Biochemical Properties
Pierreione B plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in cell proliferation and apoptosis, such as caspases and kinases. These interactions are crucial for its selective cytotoxicity against tumor cells. This compound binds to these enzymes, modulating their activity and leading to the induction of apoptosis in cancer cells .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is often upregulated in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis. Additionally, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as proteins and enzymes, leading to their inhibition or activation. For instance, this compound inhibits the activity of certain kinases, which are essential for cell proliferation and survival. This inhibition disrupts the signaling pathways that promote tumor growth. Furthermore, this compound can induce changes in gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anticancer effects, with a gradual increase in apoptosis and reduction in tumor size .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively induces apoptosis in tumor cells. At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic use. Threshold effects have also been noted, where a certain concentration of this compound is required to achieve significant anticancer activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to affect metabolic flux, leading to changes in metabolite levels. Specifically, this compound inhibits enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in reduced energy production in cancer cells. This metabolic disruption contributes to the compound’s selective cytotoxicity against tumor cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target cells. For example, this compound has been found to accumulate preferentially in tumor tissues, enhancing its anticancer effects. The transport and distribution of this compound are critical factors determining its efficacy and safety in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals guide this compound to these locations. For instance, this compound has been observed to localize in the mitochondria, where it induces mitochondrial dysfunction and triggers apoptosis in cancer cells .
属性
IUPAC Name |
7-[4-[(2R)-2,3-dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O7/c1-25(2)9-8-16-10-17-21(12-20(16)33-25)31-13-18(24(17)28)15-6-7-19(22(11-15)30-5)32-14-23(27)26(3,4)29/h6-13,23,27,29H,14H2,1-5H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXLWAJRBPKMPD-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC(=C(C=C4)OCC(C(C)(C)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC(=C(C=C4)OC[C@H](C(C)(C)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801108928 | |
| Record name | 7-[4-[(2R)-2,3-Dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801108928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1292766-21-2 | |
| Record name | 7-[4-[(2R)-2,3-Dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1292766-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[4-[(2R)-2,3-Dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801108928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{Benzyl[(cyclohexylamino)carbonyl]amino}propanamide](/img/structure/B1180530.png)
![2-methoxy-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1180531.png)



